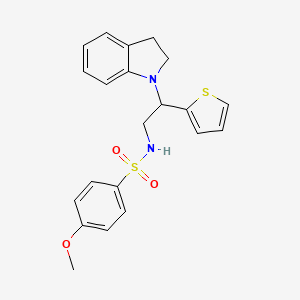

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-26-17-8-10-18(11-9-17)28(24,25)22-15-20(21-7-4-14-27-21)23-13-12-16-5-2-3-6-19(16)23/h2-11,14,20,22H,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWMLHPPONBNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the indoline core This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its sulfonamide group suggests possible applications in the development of new drugs, particularly in the treatment of bacterial infections.

Industry: In industry, this compound may find use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

- Structural Differences :

- Replaces the indoline group with a furan-3-yl ring and introduces a hydroxyl group on the ethyl linker.

- Contains a chlorine substituent on the benzene ring instead of a methoxy group in the parent compound.

- Molecular Properties: Molecular formula: C₁₇H₁₆ClNO₅S₂ vs. C₂₁H₂₁N₂O₃S₂ (parent compound). Molecular weight: 413.9 g/mol vs. 421.5 g/mol (estimated for parent compound).

- Chlorine’s electron-withdrawing effect could alter electronic properties and binding affinity compared to the methoxy group .

2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetic Acid (Compound 145)

- Structural Differences :

- Substitutes the indoline-ethyl-thiophene moiety with a thiophen-2-ylmethyl group directly attached to the sulfonamide.

- Includes a 4-methylbenzenesulfonamide core and a phenylacetic acid side chain.

- Synthesis Pathway :

- Synthesized via esterification and hydrolysis, contrasting with the parent compound’s likely multi-step nucleophilic substitution or condensation reactions.

- The 4-methyl substituent may reduce steric hindrance compared to the 4-methoxy group .

N-[2-(N-(4-Chlorocinnamyl)-N-methylaminomethyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (KN93)

- Structural Differences :

- Features a 4-chlorocinnamyl group and a hydroxyethyl substituent instead of indoline and thiophene.

- Retains the 4-methoxybenzenesulfonamide core.

- Functional Implications: KN93 is a known Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor.

Comparison with Pharmacologically Active Sulfonamides

Triazole-Based Sulfonamides (Compounds 7–9)

- Structural Differences :

- Replace the indoline-thiophene system with 1,2,4-triazole rings and halogenated aryl groups (e.g., 2,4-difluorophenyl).

- Tautomerism :

- Exist in equilibrium between thiol and thione tautomers, confirmed by IR spectra (absence of S-H stretching at ~2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹).

- Functional Implications: Triazoles are known for antimicrobial activity. The fluorine substituents may enhance metabolic stability and target selectivity compared to the parent compound .

Piperazinyl Quinolone Sulfonamides

- Structural Differences: Combine quinolone cores with piperazine and thiophen-2-yl groups (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones).

- Functional Implications :

- Exhibit potent antibacterial activity against Gram-positive and Gram-negative pathogens.

- The bromothiophene group may enhance DNA gyrase inhibition compared to the parent compound’s indoline moiety .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indoline moiety, a thiophene ring, and a sulfonamide group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C23H26N2O3S

- Molecular Weight : 426.54 g/mol

- CAS Number : 898407-41-5

- IUPAC Name : N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-methoxyphenyl)oxamide

The structural components of this compound facilitate interactions with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole and thiophene rings are known to influence various biochemical pathways, potentially leading to diverse pharmacological effects.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of indole and thiophene exhibit cytotoxic effects on cancer cell lines. A study demonstrated that similar compounds showed significant inhibition of cell proliferation in breast cancer models .

- Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antibacterial and antifungal activities. In vitro tests revealed that certain derivatives inhibited the growth of pathogenic bacteria .

- Neuroprotective Effects : Some indole derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Data Tables

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indole Derivative : Utilizing Fischer indole synthesis.

- Thiophene Introduction : Achieved through cross-coupling reactions.

- Final Coupling with Sulfonamide : The final product is formed by coupling the thiophene-indole derivative with a sulfonamide component.

Summary of Reactions

| Reaction Type | Reagents Used | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate | Formation of oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced forms |

| Substitution | Halogenated solvents | Various substituted products |

Q & A

What synthetic methodologies are recommended for preparing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide, and how can intermediates be characterized?

Answer:

- Synthetic Routes : A plausible pathway involves coupling thiophene and indole moieties via nucleophilic substitution or reductive amination, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride. For example, highlights a similar sulfonamide synthesis using thiourea and maleimide derivatives under reflux in glacial acetic acid, monitored by TLC .

- Intermediate Characterization : Use NMR (e.g., H, C, HSQC) to confirm bond formation and monitor regioselectivity. Mass spectrometry (HRMS) and microanalysis validate molecular formula and purity. emphasizes including full spectral data (chemical shifts, coupling constants) and comparison with literature for reproducibility .

How can intramolecular hydrogen bonding and conformational disorder impact the compound’s crystallographic stability?

Answer:

- Structural Analysis : X-ray crystallography (as in and ) reveals intramolecular N–H⋯O hydrogen bonds between amine and sulfonamide groups, stabilizing specific conformations. reports disordered oxygen atoms (occupancies 0.578/0.422), which may arise from rotational flexibility of the methoxy group .

- Implications : Conformational disorder complicates structure-activity relationship (SAR) studies. Use temperature-dependent crystallography or DFT calculations to model dynamic behavior and identify dominant conformers.

What strategies resolve contradictions in biological activity data for sulfonamide derivatives targeting receptors like CB2?

Answer:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO), receptor isoforms, or assay conditions (agonist vs. antagonist modes) can skew results. Standardize protocols using positive controls (e.g., ’s CB2 reference compound) .

- Purity Verification : Contaminants (e.g., unreacted intermediates) may cause off-target effects. Employ HPLC (≥95% purity) and LC-MS to confirm compound integrity, as per ’s guidelines .

Which advanced techniques validate the compound’s electronic and steric effects in solution versus solid state?

Answer:

- Solid-State : X-ray diffraction () provides bond lengths/angles and packing interactions. Pair with IR spectroscopy to confirm hydrogen bonding .

- Solution-State : H NMR in DMSO-d6 or CDCl3 detects solvent-dependent conformational changes. NOESY/ROESY experiments identify through-space interactions, distinguishing flexible vs. rigid regions .

How can computational modeling predict the compound’s pharmacokinetic properties and target binding?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to CB2 receptors (as in ’s analog). Focus on sulfonamide and thiophene groups as key pharmacophores .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. Adjust substituents (e.g., methoxy position) to optimize bioavailability.

What experimental controls are critical for in vitro toxicity profiling of this compound?

Answer:

- Cytotoxicity Assays : Include vehicle controls (DMSO ≤0.1%) and reference toxins (e.g., doxorubicin). Use MTT/WST-1 assays on HEK293 and HepG2 cells to assess cell viability.

- Off-Target Screening : Test against related receptors (e.g., CB1) to confirm selectivity, as sulfonamides often exhibit cross-reactivity .

How does the methoxy group’s electronic nature influence the compound’s reactivity in further derivatization?

Answer:

- Electron-Donating Effects : The para-methoxy group deactivates the benzene ring, directing electrophilic substitution to meta positions. Use Friedel-Crafts or Ullmann coupling for functionalization.

- Demethylation Risks : Under acidic/basic conditions, methoxy groups may hydrolyze to phenolic byproducts. Monitor reactions via LC-MS and protect with acetyl groups if needed .

What crystallographic databases or software are essential for comparing this compound’s structure with analogs?

Answer:

- Databases : Cambridge Structural Database (CSD) and Crystallography Open Database (COD) provide access to sulfonamide structures (e.g., ’s C17H21N3O4S2 entry) .

- Software : Mercury (CCDC) visualizes packing motifs, while Olex2 refines disorder models for accurate bond parameter extraction .

How can researchers mitigate challenges in scaling up the synthesis without compromising yield?

Answer:

- Process Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time (’s 2-hour reflux vs. 30-minute microwave). Use flow chemistry for exothermic steps .

- Purification : Switch from recrystallization to flash chromatography for higher throughput. Validate purity at each stage via inline IR or PAT tools .

What are the best practices for archiving and sharing experimental data to ensure reproducibility?

Answer:

- Documentation : Follow ’s template, detailing reaction conditions (solvent, temp, catalyst), characterization data (NMR peaks, Rf values), and spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.